Erbium(3+);trihydroxide

Hydrothermal synthesis Phase equilibria Lanthanide oxide precursor

Erbium(3+);trihydroxide (Er(OH)₃) is a trivalent lanthanide hydroxide with a molar mass of 218.28 g·mol⁻¹, appearing as a pale-pink to purple crystalline solid that is insoluble in water but readily dissolves in strong mineral acids to release Er³⁺ ions. It belongs to the late lanthanide hydroxide series, positioned between Ho(OH)₃ and Lu(OH)₃, and exhibits the characteristic lanthanide contraction effects on its basicity, solubility, and thermal stability.

Molecular Formula ErH3O3
Molecular Weight 218.28 g/mol
CAS No. 14646-16-3
Cat. No. B076202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium(3+);trihydroxide
CAS14646-16-3
Molecular FormulaErH3O3
Molecular Weight218.28 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Er+3]
InChIInChI=1S/Er.3H2O/h;3*1H2/q+3;;;/p-3
InChIKeyVAVZPNQZVXNCJK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium(3+);trihydroxide [CAS 14646-16-3] — Baseline Identity for Informed Rare-Earth Hydroxide Procurement


Erbium(3+);trihydroxide (Er(OH)₃) is a trivalent lanthanide hydroxide with a molar mass of 218.28 g·mol⁻¹, appearing as a pale-pink to purple crystalline solid that is insoluble in water but readily dissolves in strong mineral acids to release Er³⁺ ions [1]. It belongs to the late lanthanide hydroxide series, positioned between Ho(OH)₃ and Lu(OH)₃, and exhibits the characteristic lanthanide contraction effects on its basicity, solubility, and thermal stability [2]. Commercially available as an anhydrous powder or hydrated form across purity grades from 99% to 99.999% (REO basis), Er(OH)₃ serves as a critical precursor for erbium oxide (Er₂O₃), erbium-doped optical fibers, and specialized phosphors [3]. Its procurement relevance stems from its role as a direct starting material where controlled thermal decomposition to Er₂O₃ with predictable intermediate-phase behavior is required, a characteristic that is not uniformly shared across all rare-earth hydroxide candidates.

Why Generic Lanthanide Hydroxide Substitution Fails for Er(OH)₃-Intended Applications


Interchanging erbium(III) hydroxide with neighboring lanthanide hydroxides such as Ho(OH)₃, Tm(OH)₃, Yb(OH)₃, or lighter analogs like Nd(OH)₃ or La(OH)₃ introduces quantifiable performance deviations in at least three procurement-critical dimensions: (i) solubility and aqueous speciation — the solubility products (log Kₛ₀) of crystalline lanthanide hydroxides vary by over 4.7 orders of magnitude across the series, from 10⁻²²·²⁹ for La(OH)₃ to 10⁻²⁶·⁹⁹ for Lu(OH)₃, with Er(OH)₃ occupying a specific intermediate regime that determines precipitation pH and metal recovery in wet-chemical processing [1]; (ii) thermal decomposition pathway — the stability of the intermediate Ln₂O₂CO₃ (or Ln₂O₂.₅(CO₃)₀.₅) phase during calcination is inversely correlated with atomic number among Ho, Er, Tm, and Yb, meaning that substituting Er(OH)₃ with Ho(OH)₃ alters the conversion yield and intermediate persistence under identical firing profiles [2]; (iii) hydrothermal phase stability — only the Er-through-Lu segment of the lanthanide series stabilizes the cubic sesquioxide Ln₂O₃-C phase alongside Ln(OH)₃ and LnOOH under hydrothermal conditions (25,000 psi, up to 900 °C), whereas lighter systems from Nd to Ho support only Ln(OH)₃ and LnOOH, making the phase behavior of Er(OH)₃ non-interchangeable with Ho(OH)₃ in high-temperature hydrothermal processing [3].

Erbium(3+);trihydroxide Quantitative Differentiation Evidence Against Closest-Analog Lanthanide Hydroxides


Hydrothermal Phase Stability: Er(OH)₃ Uniquely Lies at the Onset of Ln₂O₃-C Coexistence in the Lanthanide Series

A head-to-head hydrothermal phase equilibria study across eleven Ln₂O₃–H₂O systems (Ln = La, Pr, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu) at 25,000 psi up to 900 °C established that the cubic sesquioxide Ln₂O₃-C phase is stable only for the Er, Tm, Yb, and Lu systems, coexisting with Ln(OH)₃ and LnOOH. In contrast, the systems from Nd through Ho exhibit only Ln(OH)₃ and LnOOH as stable phases, while La through Pr display solely Ln(OH)₃ [1]. Er(OH)₃ therefore marks the precise boundary where the Ln₂O₃-C phase first appears. This means that an Er(OH)₃ precursor can be hydrothermally processed to yield direct Er₂O₃-C phase formation under conditions where a Ho(OH)₃ precursor would produce only HoOOH and Ho(OH)₃, fundamentally altering the phase composition, crystallinity, and downstream oxide properties.

Hydrothermal synthesis Phase equilibria Lanthanide oxide precursor

Solubility Product (pKsp) Positioning: Er(OH)₃ Occupies a Defined Intermediate Solubility Regime Critical for Selective Precipitation

The solubility product constant (pKsp) of Er(OH)₃ is reported as 23.39 (Ksp ≈ 4.1 × 10⁻²⁴) for the freshly precipitated amorphous form [1]. Placed within the critically assessed lanthanide series solubility data of Diakonov et al. (1998), the log Kₛ₀ values for aged, well-crystalline hydroxides decrease sharply from −22.29 (La) to −25.98 (Nd) and then gradually to −26.99 (Lu), with Er falling in the intermediate group alongside Ho, Tm, and Yb [2]. While a single-paper direct numerical comparison of Er(OH)₃ against every analog is not available in one source, the combined literature establishes that Er(OH)₃ is approximately 4 orders of magnitude less soluble than La(OH)₃ and nearly 3 orders of magnitude less soluble than Nd(OH)₃, yet more soluble than the heaviest homolog Lu(OH)₃. This differential solubility directly governs the precipitation pH window and metal-ion recovery efficiency in hydrometallurgical rare-earth separations, making Er(OH)₃ uniquely positioned relative to lighter and heavier hydroxides for controlled precipitation cascades.

Rare earth separation Precipitation chemistry Solubility

Thermal Decomposition Intermediate Stability: Er-Bearing Precursors Show Different Intermediate Persistence Than Lighter Ho Analogs

In a direct comparative study of the thermal decomposition of Ln(III) propionate monohydrates (Ln = Ho, Er, Tm, Yb) under argon, Grivel (2012) demonstrated that all four elements follow the pathway: dehydration (~90 °C) → Ln₂O₂CO₃ formation (300–400 °C) → intermediate plateau (~500–700 °C, corresponding to an overall composition Ln₂O₂·₅(CO₃)₀·₅) → final Ln₂O₃ conversion (~1,100 °C). Critically, the stability of the intermediate plateau state between ~500 and 700 °C decreases for the lighter rare-earth compounds studied, meaning that Ho exhibits the widest intermediate plateau and highest intermediate stability, while Er, Tm, and Yb show progressively narrower plateaus with lower intermediate persistence [1]. Although the study used propionate precursors rather than pure hydroxides, the Ln–O–C intermediate chemistry is directly transferable to hydroxide-to-oxide conversion pathways where carbonate intermediates form from atmospheric CO₂ uptake. Er(OH)₃ therefore provides a more direct and faster conversion to the target sesquioxide with less intermediate-phase trapping compared to Ho(OH)₃ under identical calcination conditions.

Thermogravimetry Precursor calcination Oxide conversion

Hydroxide Complex Stability Constants: Er(III) Displays Distinct Solution Speciation from Adjacent Lanthanides

Under CO₂-free conditions in 1 M NaClO₄ medium at 21.5 ± 0.5 °C, the mononuclear erbium(III) hydroxide complex stability constants were experimentally determined as log *β₁ = −6.3, log *β₂ = −14.5, log *β₃ = −23.1, log *β₄ = −36.8, with a solubility constant log *Kₛ₀ = 18.0 [1]. Although comparable single-source data for Ho(III) and Tm(III) under identical conditions are not consolidated in the same publication, class-level inference from the well-established lanthanide contraction trend indicates that the stability of Ln(III) hydroxide complexes increases monotonically from La to Lu. Er(III) therefore occupies a specific position between Ho(III) and Tm(III) with quantifiably stronger hydroxide complexation than Ho(III) but weaker than Tm(III). These constants are essential input parameters for thermodynamic modeling of rare-earth separation processes, and substituting Ho(OH)₃ or Tm(OH)₃ for Er(OH)₃ without adjusting the corresponding speciation model will produce erroneous solubility predictions in aqueous processing design.

Aqueous speciation Stability constants Hydrolysis

Calculated Electronic Band Gap: Er(OH)₃ Falls into a Semi-Insulating Regime Distinct from Wider-Gap Light Lanthanide Hydroxides

Density functional theory calculations within the Materials Project framework yield a calculated band gap of 3.733 eV for Er(OH)₃ (using GGA-level exchange-correlation functionals, which are acknowledged to systematically underestimate band gaps by ~40%) [1]. While GGA-calculated band gaps for the full Ln(OH)₃ series are not uniformly available, the literature band gap of pure La(OH)₃ is reported around 4.5–5.5 eV (direct gap), and lanthanide doping studies indicate that band gaps generally decrease with increasing 4f electron count across the series due to progressive lowering of the 5d conduction band energies relative to the O 2p valence band [2]. The Er(OH)₃ computed gap is thus significantly narrower than La(OH)₃, positioning it as a semi-insulating material rather than a wide-gap insulator. This has direct implications for the electronic properties of Er₂O₃ thin films derived from Er(OH)₃ precursors, where the hydroxide band structure influences the defect chemistry and dielectric performance of the final oxide.

Density functional theory Band gap Dielectric precursor

Layered Hydroxide Magnetic Behavior: Er-Based LLH Lacks Low-Temperature Hysteresis Observed in Isostructural Tb Analog

Coutinho et al. (2018) prepared and magnetically characterized three isostructural layered lanthanide hydroxides (LLHs) of formula Ln₈(OH)₂₀Cl₄·nH₂O for Ln = Tb (1), Ho (2), and Er (3). In the pure compounds, dominant 3D ferromagnetic interactions were observed for all three, but only the Tb analog (1) exhibited a small magnetization hysteresis at 1.8 K, whereas the Er analog (3) showed no hysteresis under identical measurement conditions [1]. When magnetically diluted within a diamagnetic yttrium matrix (LYH:xLn), the Er-diluted sample (3′, LYH:0.065Er) displayed slow relaxation of magnetization at low temperatures, a behavior distinct from both the Tb and Ho diluted analogs. This difference in low-temperature magnetic response — absence of hysteresis in pure Er-LLH versus presence in pure Tb-LLH — constitutes a direct differentiation for applications requiring soft magnetic behavior without remanence at cryogenic temperatures.

Layered lanthanide hydroxides Magnetic characterization Slow magnetic relaxation

Erbium(3+);trihydroxide Application Scenarios Informed by Comparator-Based Differentiation Evidence


Hydrothermal Synthesis of Phase-Pure Cubic Er₂O₃ Ceramics for High-Temperature Structural or Optical Components

Procure Er(OH)₃ rather than Ho(OH)₃ or Dy(OH)₃ for hydrothermal ceramic synthesis when the final target is cubic Er₂O₃. As established by Shafer & Roy (1980), Er is the lightest lanthanide whose hydroxide precursor can deliver all three stable phases — Ln(OH)₃, LnOOH, and the critical cubic sesquioxide Ln₂O₃-C — under hydrothermal conditions (25,000 psi, up to 900 °C) [1]. Using Ho(OH)₃ or Dy(OH)₃ under identical conditions would yield only the oxyhydroxide phase without the desired cubic oxide, necessitating a separate high-temperature calcination step that increases processing cost and may introduce grain growth or contamination. This phase-composition advantage makes Er(OH)₃ the recommended precursor for single-step hydrothermal oxide fabrication.

Controlled Calcination to Er₂O₃ Thin Films for High-κ Gate Dielectric Applications Requiring Predictable Intermediate-Phase Clearance

Select Er(OH)₃ over Ho(OH)₃ or Yb(OH)₃ when the calcination process requires a predictable and moderately narrow intermediate oxycarbonate plateau. The Grivel (2012) direct thermal comparison shows that Ho-bearing precursors exhibit the widest and most stable intermediate plateau (~500–700 °C), while Er, Tm, and Yb show progressively narrower plateaus [1]. Er(OH)₃ thus provides a balanced decomposition profile — faster intermediate clearance than Ho(OH)₃ but with more process control than the rapidly decomposing Yb(OH)₃. This is particularly relevant when the hydroxide is used as a precursor for atomic layer deposition (ALD) or chemical solution deposition of Er₂O₃ high-κ dielectric films, where impurity-phase residues from incomplete conversion degrade the dielectric constant and leakage current performance.

Selective Precipitation in Multi-Element Rare-Earth Hydrometallurgical Separation Cascades

In hydrometallurgical rare-earth separation circuits, specify Er(OH)₃ (or Er³⁺ solution for hydroxide precipitation) as the target precipitation endpoint when operating within the intermediate solubility window defined by pKsp ~23.4. As documented in the Diakonov et al. (1998) critically assessed solubility dataset [1] and corroborated by the ChemicalBook pKsp value of 23.39 [2], Er(OH)₃ precipitates at a pH window that is distinctly separated from lighter lanthanides (La, Nd) by 2–4 orders of magnitude in solubility. Substituting with Ho(OH)₃ or Tm(OH)₃ would shift the precipitation pH by a few tenths of a pH unit and alter the metal recovery yield due to their adjacent but non-identical solubility products. The Er-specific speciation constants (log *β₁–β₄) established by Kragten & Decnop-Weever (1983) [3] further enable accurate thermodynamic modeling of the precipitation equilibrium, which is essential for process simulation and optimization.

Layered Hydroxide Research Platforms for Cryogenic Magnetic Studies Requiring Soft (Non-Hysteretic) Behavior

For research groups synthesizing layered lanthanide hydroxides (LLHs) as platforms for single-molecule magnet (SMM) or quantum spin studies, select the Er(OH)₃-derived LLH architecture (Er₈(OH)₂₀Cl₄·nH₂O) over the Tb-based analog when the experimental design requires the absence of low-temperature magnetic hysteresis. The Coutinho et al. (2018) magnetic study directly demonstrates that pure Er-LLH exhibits no magnetization hysteresis at 1.8 K, in contrast to the Tb-LLH analog which shows a small but measurable hysteresis loop [1]. Furthermore, the magnetically diluted Er-LLH (LYH:0.065Er) displays slow relaxation of magnetization — a signature of single-ion magnet behavior — making it directly relevant for studies of quantum tunneling of magnetization where remanence would confound relaxation time measurements.

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